3-氨基喹啉-4-羧酸

描述

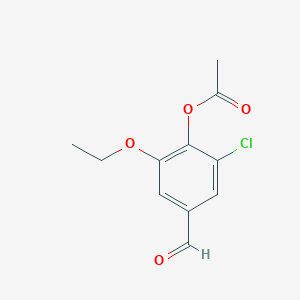

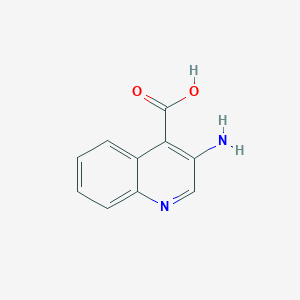

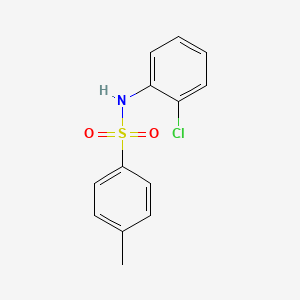

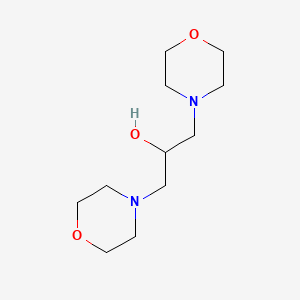

3-Aminoquinoline-4-carboxylic acid is a heterocyclic compound with a characteristic double-ring structure. It consists of a benzene ring fused with a pyridine moiety, having the molecular formula C₉H₇N . Quinoline derivatives, including this compound, have gained significant attention due to their versatile applications in both natural and synthetic chemistry. They serve as essential scaffolds for drug discovery and play a crucial role in medicinal chemistry .

Synthesis Analysis

Several synthesis protocols exist for constructing the quinoline scaffold. Notable classical methods include the Gould–Jacob , Friedländer , Ptzinger , Skraup , Doebner von Miller , and Conrad Limpach approaches. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the construction and functionalization of quinolines .

For instance, the Skraup/Doebner–von Miller synthesis involves aniline and glycerine as starting materials. The reaction proceeds to yield quinoline .

Molecular Structure Analysis

The molecular structure of 3-Aminoquinoline-4-carboxylic acid comprises an amino group (NH₂) at position 3 and a carboxylic acid group (COOH) at position 4 on the quinoline ring. The arrangement of atoms within the ring system influences its chemical properties and reactivity .

Chemical Reactions Analysis

3-Aminoquinoline-4-carboxylic acid can participate in various chemical reactions, including substitution, condensation, and cyclization processes. These reactions lead to the formation of derivatives with altered functional groups, which may exhibit distinct biological activities .

Physical And Chemical Properties Analysis

科学研究应用

合成方法

新颖的合成方法:研究员 Bujok 等人(2010 年)开发了一种合成 3-氨基喹啉羧酸衍生物的方法。他们在温和的条件下使用了乙基 N-叔丁酰基-3-氨基巴豆酸酯和取代的硝基芳烃,随后进行水解和脱羧,从而产生了多种取代的 3-氨基喹啉 (Bujok、Kwast、Cmoch 和 Wróbel,2010)。

辅助催化:Shabashov 和 Daugulis(2010 年)在钯催化的羧酸衍生物中 sp2 和 sp3 C-H 键的芳基化和烷基化中使用了 8-氨基喹啉辅助。他们的方法显示了官能团耐受性,并允许氨基酸和羟基酸衍生物的功能化 (Shabashov 和 Daugulis,2010)。

化学性质和反应

化学转化:Althuis 等人(1980 年)合成了 50 多种 3,4-二氢-4-氧代嘧啶并[4,5-b]喹啉-2-羧酸的衍生物,突出了喹啉结构的化学多功能性。他们观察到这些化合物具有显着的静脉内抗过敏活性 (Althuis、Kadin、Czuba、Moore 和 Hess,1980)。

结构研究:Smith 等人(2001 年)研究了 8-氨基喹啉与各种芳香羧酸的相互作用,提供了对这些化合物结构方面的见解。他们使用红外光谱和单晶 X 射线衍射方法来表征这些相互作用 (Smith、Wen、Bott、White 和 Willis,2001)。

有机化学中的应用

直接官能化:Corbet 和 De Campo(2013 年)强调了 8-氨基喹啉作为金属催化的 C-H 键直接官能化中的有效导向基团。他们注意到它在金属介导反应中的广泛适用性,使其成为有机合成中的有价值工具 (Corbet 和 De Campo,2013)。

选择性芳基化:Le 等人(2019 年)将类似于氨基喹啉的 1-氨基吡啶鎓叶立德用于钯催化的 sp3 C-H 键的 β-芳基化和烷基化。该研究证明了喹啉衍生物在选择性化学反应中的多功能性 (Le、Nguyen 和 Daugulis,2019)。

属性

IUPAC Name |

3-aminoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNYGHMNOKYOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332691 | |

| Record name | 3-aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75353-47-8 | |

| Record name | 3-aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)

![2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile](/img/structure/B1607427.png)